molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)

[1-13Cglc]Lactose (monohydrate)

Cat. No.: B12371108
M. Wt: 361.30 g/mol
InChI Key: WSVLPVUVIUVCRA-SJAHVXFDSA-N
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Description

Significance of Stable Isotope Tracers in Elucidating Biological Pathways

The use of stable isotope tracers has revolutionized our ability to map and quantify metabolic networks. nih.gov This approach provides unparalleled insights into the wiring of cells by allowing a metabolic substrate to be followed through downstream biochemical reactions. nih.govspringernature.commssm.edu Analysis of the labeling patterns in metabolites provides valuable qualitative information about their origin and relative rates of production. nih.govspringernature.com This is crucial for understanding how genetic alterations, diseases, or therapeutic interventions impact metabolism. nih.govspringernature.com For instance, stable isotope resolved metabolomics (SIRM) enables the unambiguous tracking of individual atoms through complex, compartmentalized metabolic networks in a wide range of experimental systems, including human subjects. nih.gov This has been instrumental in revealing metabolic reprogramming in diseases like cancer. nih.govnih.gov

Overview of Carbon-13 Labeled Compounds in Advanced Metabolic Research

Carbon-13 (¹³C) is a stable isotope of carbon that accounts for about 1.1% of all natural carbon on Earth. medchemexpress.com In metabolic research, compounds where specific carbon atoms are replaced with ¹³C are invaluable. alfa-chemistry.com The primary advantage of using ¹³C-labeled compounds is that they allow researchers to trace the fate of carbon atoms through various metabolic pathways. alfa-chemistry.comontosight.ai This is essential for understanding central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov

The incorporation of ¹³C into metabolites can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govontosight.ai This allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is critical for understanding diseases such as cancer and diabetes. alfa-chemistry.com Commonly used ¹³C-labeled tracers include [U-¹³C₆]glucose and [U-¹³C₅]glutamine, which are used to study the utilization of these key nutrients for biosynthesis. nih.gov

The Unique Role of [1-13Cglc]Lactose in Metabolic Tracing Studies

[1-¹³Cglc]Lactose (monohydrate) is a specialized isotopic labeling compound where the carbon-1 atom of the glucose moiety within the lactose (B1674315) molecule is replaced with a ¹³C isotope. nih.govmedchemexpress.com This specific labeling provides a unique tool for investigating the metabolism of lactose and its constituent monosaccharides, glucose and galactose.

In one study, the catabolism of [1-¹³Cglc]Lactose was investigated in Bifidobacterium animalis subsp. lactis. nih.gov The researchers were able to track the fate of the labeled glucose portion of the lactose molecule. Their findings showed that [2-¹³C]acetate was the primary end product of the metabolism of the glucose moiety. nih.gov This demonstrates the utility of [1-¹³Cglc]Lactose in dissecting the metabolic pathways of specific sugar components within a disaccharide.

Furthermore, studies in premature infants have utilized [¹³C]lactose to investigate its absorption and metabolism. nih.gov By comparing the outcomes with that of [¹³C]glucose, researchers could assess the infants' ability to digest lactose and absorb its carbohydrate components. nih.gov Such studies are crucial for understanding digestive development and managing the nutritional needs of this vulnerable population. The specific labeling in [1-¹³Cglc]Lactose allows for a focused investigation into the initial steps of glucose metabolism following lactose hydrolysis.

Data from Research Findings

The following table summarizes key findings from a study on the metabolism of [1-¹³Cglc]Lactose in Bifidobacterium animalis subsp. lactis. nih.gov

MetaboliteConcentration (mM) from [1-¹³Cglc]LacUnlabeled End Products from [1-¹³Cglc]Lac (mM)
[2-¹³C]acetate-36.2 ± 3.2
[3-¹³C]lactate0.4 ± 0.219.9 ± 1.4
[2-¹³C]ethanol0.6 ± 0.13.0 ± 2.0
Formate-5.2 ± 1.9

This table illustrates the distribution of the ¹³C label into various metabolic end products, providing quantitative data on the metabolic fate of the glucose moiety from lactose.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O12

Molecular Weight

361.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1;

InChI Key

WSVLPVUVIUVCRA-SJAHVXFDSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Origin of Product

United States

Synthetic Strategies and Analytical Characterization of 1 13cglc Lactose

Chemoenzymatic Synthesis Methodologies for Regiospecifically Labeled Disaccharides

Chemoenzymatic synthesis provides a powerful and efficient route to complex molecules like regiospecifically labeled disaccharides, combining the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts. This hybrid approach circumvents the need for extensive protecting group manipulations often required in purely chemical methods. researchgate.net

The synthesis of [1-¹³Cglc]Lactose typically begins with a chemically synthesized, isotopically labeled monosaccharide precursor. In this case, D-[1-¹³C]glucose is the key starting material. This labeled precursor is then used as an acceptor in an enzymatic glycosylation reaction.

A common strategy involves using a galactosyltransferase or a β-galactosidase to form the required β(1→4) glycosidic bond. researchgate.netnih.gov The enzymatic step ensures high regio- and stereoselectivity, which is often challenging to achieve through chemical synthesis alone. This approach leverages the enzyme's natural ability to recognize specific hydroxyl groups on the acceptor molecule, thereby directing the glycosylation to the desired position (the C4-hydroxyl of the glucose unit). The efficiency of this method leads to the production of well-defined glycopeptides and oligosaccharides. nih.gov

The general chemoenzymatic scheme can be summarized as:

Chemical Synthesis: Preparation of the key labeled acceptor, D-[1-¹³C]glucose.

Enzymatic Glycosylation: Transfer of a galactose unit from a suitable donor (like UDP-Galactose or another galactoside) to the D-[1-¹³C]glucose acceptor, catalyzed by a highly specific enzyme.

Purification: Isolation of the final product, [1-¹³Cglc]Lactose, from the reaction mixture.

This methodology has been successfully applied to the synthesis of various complex carbohydrates, including human milk oligosaccharides, demonstrating its robustness and utility. nih.gov

Enzymatic Approaches for Precision Carbon-13 Labeling of Saccharide Moieties

Enzymatic methods are paramount for achieving the precision required for isotopic labeling at a specific atomic position within a saccharide. researchgate.net These approaches can be broadly categorized based on the type of enzyme used: glycosyltransferases or glycosidases. researchgate.net

Glycosyltransferases are enzymes responsible for the biosynthesis of oligosaccharides in nature. researchgate.net For the synthesis of [1-¹³Cglc]Lactose, the most relevant enzyme is lactose (B1674315) synthase (EC 2.4.1.22). Lactose synthase is a heterodimer of β-1,4-galactosyltransferase (β4GalT) and α-lactalbumin. It naturally catalyzes the transfer of galactose from the activated sugar donor, UDP-galactose, to the C4 position of glucose to form lactose.

The reaction is as follows: UDP-galactose + D-[1-¹³C]glucose → [1-¹³Cglc]Lactose + UDP

The high specificity of the β-1,4-galactosyltransferase ensures that the linkage is formed exclusively at the C4-hydroxyl of the labeled glucose acceptor, resulting in the precisely labeled target molecule. This method is highly efficient and specific. nih.gov

Glycosidases , such as β-galactosidase (EC 3.2.1.23), can also be used for synthesis through their transglycosylation activity. researchgate.net While the primary function of these enzymes is hydrolysis (breaking down lactose into glucose and galactose), under conditions of high substrate concentration, they can catalyze the reverse reaction, transferring a galactose moiety from a donor to an acceptor molecule. youtube.com In this case, a suitable galactose donor is used with D-[1-¹³C]glucose as the acceptor. However, the yield and regioselectivity can be more variable and dependent on the enzyme source and reaction conditions compared to using glycosyltransferases. researchgate.net

Isotopic Enrichment and Purity Assessment Techniques for Synthesized [1-¹³Cglc]Lactose

Following synthesis, rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the [1-¹³Cglc]Lactose. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for verifying the precise location of the ¹³C label.

¹³C NMR: A one-dimensional ¹³C NMR spectrum will show a signal for the C1 carbon of the glucose residue that is significantly enhanced relative to the signals of the other eleven carbons, which are at natural abundance (approx. 1.1%). nih.gov This provides direct evidence of enrichment at a specific carbon position.

2D NMR (HSQC): A two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment provides unambiguous confirmation of the label's position. mcdb.ca This technique correlates carbon atoms with their directly attached protons. A strong cross-peak will be observed between the ¹³C1 of the glucose unit and its corresponding anomeric proton (H1), confirming the site of isotopic labeling. researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound and assess the degree of isotopic incorporation.

The introduction of a single ¹³C atom increases the molecular weight of the molecule by approximately one mass unit compared to its unlabeled counterpart. sigmaaldrich.com Electrospray ionization mass spectrometry (ESI-MS) would show a molecular ion peak corresponding to the mass of [1-¹³Cglc]Lactose. nist.govnih.gov

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can resolve the isotopic pattern of the molecule, allowing for the quantification of the ratio between the labeled (M+1) and unlabeled (M) species. nih.gov This ratio is used to calculate the isotopic enrichment, which for commercially available standards is often 99 atom % ¹³C. sigmaaldrich.com

Chromatographic Techniques are employed to assess the chemical purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the labeled lactose from any unreacted starting materials (e.g., D-[1-¹³C]glucose) or byproducts. Purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. A purity of ≥99% is typically required. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with tandem mass spectrometry provides a highly sensitive and specific method for both quantification and structural confirmation. nih.gov This technique is especially useful for separating and identifying the target compound in complex mixtures. nih.govnih.gov

The combination of these analytical methods ensures that the synthesized [1-¹³Cglc]Lactose meets the high standards of identity, purity, and isotopic enrichment required for its use in advanced research.

Data Tables

Table 1: Analytical and Physical Properties of [1-¹³Cglc]Lactose (monohydrate) This table summarizes key properties and identifiers for the isotopically labeled compound.

PropertyValueSource
Chemical Formula ¹³CC₁₁H₂₂O₁₁ · H₂O sigmaaldrich.com
CAS Number 287100-62-3 sigmaaldrich.comomicronbio.com
Molecular Weight 361.30 g/mol sigmaaldrich.com
Exact Mass 343.11956635 Da (anhydrous) nih.gov
Mass Shift M+1 sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Chemical Purity ≥99% (HPLC) sigmaaldrich.com

Table 2: Representative ¹³C NMR Chemical Shifts for Lactose This table shows typical ¹³C NMR chemical shifts for the carbon atoms in the glucose (glc) and galactose (gal) units of lactose. The C1 position of the glucose unit is where the isotopic label is placed in [1-¹³Cglc]Lactose, leading to a significantly enhanced signal for this carbon in the ¹³C NMR spectrum.

Carbon AtomChemical Shift (ppm) (α-anomer)Chemical Shift (ppm) (β-anomer)
glc C1 92.796.6
glc C2 72.575.0
glc C3 73.876.5
glc C4 79.881.7
glc C5 72.175.8
glc C6 61.762.1
gal C1' 104.5104.5
gal C2' 72.172.1
gal C3' 73.573.5
gal C4' 69.669.6
gal C5' 76.076.0
gal C6' 62.162.1
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is representative of values found in the literature for unlabeled lactose. mdpi.comhmdb.ca

Advanced Analytical Modalities for Elucidating 1 13cglc Lactose Metabolism

Mass Spectrometry-Based Platforms for Metabolic Profiling and Isotope Tracing

Mass spectrometry (MS) is a cornerstone of metabolic research due to its high sensitivity and selectivity. creative-proteomics.com When coupled with chromatographic separation techniques, MS can identify and quantify a vast array of metabolites, while also determining their isotopic composition. This makes it an indispensable tool for tracing the metabolism of [1-13Cglc]Lactose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotopomer distribution of metabolites derived from [1-13Cglc]Lactose. nih.govspringernature.com Isotopomers are molecules that have the same number of each isotopic atom but differ in their positions. By analyzing the mass shifts in metabolites, GC-MS can reveal how the ¹³C label from the glucose moiety of lactose (B1674315) has been incorporated into various metabolic products. This is particularly useful for studying central carbon metabolism, where the carbon backbone of metabolites is rearranged through various pathways. springernature.com

For instance, after feeding cells with [1-¹³C]glucose, the ¹³C label can be traced into proteinogenic amino acids. springernature.comnih.gov GC-MS analysis of these amino acids after hydrolysis of cellular proteins provides detailed information on the mass isotopomer distributions, which can be used to calculate intracellular metabolic fluxes. youtube.comspringernature.com The technique requires derivatization of non-volatile metabolites like amino acids and sugars to make them amenable to gas chromatography. nih.govnih.gov Electron ionization (EI) is often used to generate fragment ions, and the analysis of the mass spectra of these fragments can provide positional information about the ¹³C label. shimadzu.com

Metabolite ClassAnalytical ApproachKey Findings from GC-MS Analysis
Amino AcidsDerivatization followed by GC-MS analysis of protein hydrolysates.Provides mass isotopomer distributions that reflect the activity of central carbon metabolism pathways. nih.govspringernature.com
SugarsChemical ionization is often preferred over electron ionization for better isotopomer quantification. nih.govAllows for the analysis of ¹³C labeling in glucose and fructose (B13574) moieties of sucrose, as well as other free saccharides. nih.gov
Organic AcidsAnalysis of TMS-derivatives allows for the selection of abundant molecular ions containing a large number of informative carbons. frontiersin.orgEnables accurate measurement of carbon isotopologue distributions in key intermediates of the TCA cycle. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (LC-HRMS) for Labeled Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is well-suited for the analysis of a wide range of metabolites without the need for derivatization. This is particularly advantageous for analyzing polar and non-polar compounds that are not amenable to GC-MS. researchgate.net When coupled with High-Resolution Mass Spectrometry (LC-HRMS), the platform provides highly accurate mass measurements, which facilitates the confident identification of metabolites and the determination of their elemental formulas. nih.govlcms.cz

In the context of [1-13Cglc]Lactose metabolism, LC-HRMS can be used for untargeted metabolomics to obtain a global overview of how the ¹³C label is distributed across the metabolome. acs.org By comparing the mass spectra of samples from labeled and unlabeled experiments, researchers can identify metabolites that have incorporated the ¹³C atom. The high mass accuracy of HRMS allows for the clear distinction between the monoisotopic peak (M+0) and the peak corresponding to the incorporation of one ¹³C atom (M+1). nih.gov This untargeted approach can reveal novel metabolic pathways and connections that might be missed by targeted methods. acs.org

Tandem Mass Spectrometry (MS/MS) Applications for High-Resolution Quantification of Metabolic Fluxes

Tandem Mass Spectrometry (MS/MS) has emerged as a powerful technique for obtaining more detailed information for the high-resolution quantification of metabolic fluxes. frontiersin.orgnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and can help to pinpoint the location of the ¹³C label within a metabolite.

This additional layer of information significantly improves the precision and resolution of metabolic flux analysis (¹³C-MFA). frontiersin.orgnih.gov By measuring the tandem mass isotopomer distributions, researchers can resolve fluxes through complex and interconnected pathways with greater accuracy. frontiersin.orgoipub.com For example, MS/MS can distinguish between different labeling patterns in a metabolite that would be indistinguishable by single MS analysis, thereby providing more constraints for the flux model. rwth-aachen.de

TechniqueAdvantage for Flux AnalysisExample Application
Single MSProvides mass isotopomer distributions (MDVs).Quantifying fluxes in central carbon metabolism. nih.gov
Tandem MS (MS/MS)Provides tandem mass isotopomer data, offering positional labeling information. frontiersin.orgImproving flux precision and resolving fluxes in complex biological systems. frontiersin.orgnih.gov

Stable Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Enrichment Determination

Stable Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that allows for extremely precise measurements of the abundance of stable isotopes. creative-proteomics.com It is often used to determine the bulk or average isotopic enrichment of a sample or a specific compound. When coupled with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it can perform compound-specific isotope analysis. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Carbon-13 Labeling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. nih.gov In the context of stable isotope tracing, NMR is unique in its ability to directly observe the position of the ¹³C label within a metabolite's carbon skeleton. nih.gov

Direct Observation of Labeled Carbon Atoms in [1-13Cglc]Lactose Metabolites via ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is the most direct method for determining the specific location of a ¹³C label within a molecule. nih.gov While ¹³C has a low natural abundance (about 1.1%), isotopic labeling with compounds like [1-13Cglc]Lactose significantly enhances the ¹³C NMR signal, making it possible to trace the metabolic fate of the labeled carbon. frontiersin.orgcambridge.org

The chemical shift of a ¹³C nucleus in an NMR spectrum is highly sensitive to its local chemical environment. This allows for the unambiguous identification of the labeled carbon atom in a metabolite. Furthermore, the presence of adjacent ¹³C atoms (resulting from metabolism of a uniformly labeled substrate) gives rise to ¹³C-¹³C J-couplings, which provides information about the connectivity of carbon atoms and can be used to elucidate labeling patterns in detail. nih.gov Although ¹³C NMR generally has lower sensitivity compared to MS and ¹H NMR, its ability to provide direct positional information is a significant advantage for resolving complex metabolic pathways. cambridge.orgnih.gov For instance, analyzing the ¹³C NMR spectra of glycogen synthesized from [1-¹³C]glucose can reveal details about the pathways of glycogen synthesis and breakdown. mdpi.com

ParameterInformation ProvidedRelevance to [1-13Cglc]Lactose Metabolism
¹³C Chemical ShiftIdentifies the specific carbon atom that is labeled. frontiersin.orgUnambiguously determines the position of the ¹³C atom in downstream metabolites.
¹³C-¹³C J-couplingReveals the connectivity between adjacent ¹³C-labeled atoms. nih.govProvides detailed information on the carbon framework and how it was assembled from the labeled precursor.

Advanced NMR Methodologies for Conformational and Interaction Studies with 13C-Labeled Ligands

Beyond structural assignment, understanding the metabolism and biological function of [1-13Cglc]Lactose involves studying its three-dimensional conformation and its interactions with biological macromolecules, such as enzymes and transport proteins. Advanced NMR methodologies that leverage the 13C label are highly effective for these purposes, particularly for characterizing the weak and transient interactions typical of carbohydrates. nih.govnih.gov

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed experiment for identifying binding epitopes, the specific parts of a ligand in direct contact with a receptor protein. nih.govnih.govnih.gov In this experiment, selective saturation is applied to protein resonances. This saturation is transferred via spin diffusion to the binding pocket and then to any bound ligand. nih.govscispace.com When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. nih.gov By comparing a saturated spectrum with an off-resonance control spectrum, a difference spectrum is generated that shows signals only from the binding ligand. acs.org The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in closest proximity to the protein surface.

The use of 13C-labeled ligands like [1-13Cglc]Lactose can enhance STD NMR studies. While traditional STD NMR observes protons, spectral overlap can be a significant issue. scispace.comresearchgate.net 13C-edited or -detected STD experiments, such as the STD-INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) , can overcome this by transferring the saturation from protons to the directly attached 13C nuclei. scispace.com The much larger chemical shift dispersion of 13C provides better-resolved spectra, allowing for a more precise mapping of the binding epitope, even in complex mixtures. researchgate.net

Transferred Nuclear Overhauser Effect (trNOE) spectroscopy is another key technique used to determine the "bioactive" conformation of a ligand when it is bound to a receptor. nih.gov The NOE is a through-space interaction that depends on the distance between nuclei. For a small molecule like lactose in the free state, NOEs are typically weak and positive. However, when bound to a large protein, the ligand effectively tumbles at the slower rate of the protein, resulting in strong, negative NOEs. nih.gov By analyzing these trNOE cross-peaks, it is possible to determine intramolecular distances within the bound [1-13Cglc]Lactose and thereby define its three-dimensional shape in the binding pocket.

The table below outlines these advanced NMR methods and the specific information they provide for studying the interactions of [1-13Cglc]Lactose.

Table 2. Advanced NMR Methodologies for Interaction Studies.
NMR TechniquePrimary Information ObtainedRelevance for [1-13Cglc]Lactose
Saturation Transfer Difference (STD) NMRIdentifies binding ligands and maps their binding epitope. nih.govacs.orgDetermines which part of the lactose molecule (glucose or galactose moiety) interacts with a protein receptor.
13C-Edited STD (e.g., STD-INEPT)Provides a better-resolved binding epitope map by leveraging 13C chemical shift dispersion. scispace.comresearchgate.netOvercomes 1H spectral overlap, allowing for unambiguous identification of contact points, especially around the labeled C1-glucose position.
Transferred Nuclear Overhauser Effect (trNOE)Determines the conformation of the ligand when bound to its receptor. nih.govElucidates the 3D structure of lactose in its bioactive state, revealing the orientation of the glycosidic bond and sugar rings within an enzyme's active site.

Together, these advanced NMR techniques provide a detailed, multi-faceted view of [1-13Cglc]Lactose, from its fundamental chemical structure to its dynamic behavior and interactions within a biological context. The specific isotopic label serves as a powerful and precise probe, enabling researchers to track its metabolic fate and functional roles with high fidelity.

Applications of 1 13cglc Lactose in Academic Metabolic Research

Elucidation of Carbohydrate Catabolism Pathways Using [1-13Cglc]Lactose as a Tracer

The metabolism of carbohydrates is a central process for energy production in most living organisms. [1-13Cglc]Lactose has proven to be an invaluable tool for dissecting the complex network of reactions involved in carbohydrate breakdown, known as catabolism. By following the ¹³C label, researchers can map the flow of carbon atoms and quantify the activity of different metabolic routes.

Glycolytic Flux Dynamics and Carbon Routing from [1-13Cglc]Lactose

Glycolysis is the initial pathway for glucose breakdown. When cells metabolize [1-13Cglc]Lactose, the lactose (B1674315) is first hydrolyzed into glucose and galactose. The resulting [1-¹³C]glucose then enters the glycolytic pathway. The ¹³C label at the C1 position allows for the precise tracking of the carbon through the series of enzymatic reactions that convert glucose into pyruvate (B1213749). This provides a direct measure of glycolytic flux, which is the rate of glucose metabolism through this pathway. nih.gov

For instance, in studies involving the probiotic strain Bifidobacterium animalis subsp. lactis, researchers have used [1-¹³Cglc]Lactose to determine the fate of the glucose moiety. nih.gov By analyzing the distribution of the ¹³C label in the end products of fermentation, such as lactate (B86563) and acetate (B1210297), they can quantify the relative contributions of different metabolic pathways. nih.govnih.gov

Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerotic Fluxes Derived from [1-13Cglc]Lactose

Following glycolysis, the pyruvate generated from the labeled glucose can be further metabolized in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. lumenlearning.com The entry of the ¹³C-labeled acetyl-CoA (derived from pyruvate) into the TCA cycle leads to the labeling of various cycle intermediates, such as citrate, α-ketoglutarate, succinate, and malate. nih.govresearchgate.netresearchgate.net

By analyzing the specific labeling patterns of these intermediates using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can determine the rate of TCA cycle activity. nih.gov Furthermore, this approach allows for the investigation of anaplerotic fluxes, which are reactions that replenish TCA cycle intermediates that have been withdrawn for biosynthetic purposes. nih.gov The pattern of ¹³C enrichment in these molecules provides a detailed picture of how the carbon skeleton of glucose is utilized for both energy production and the synthesis of essential cellular building blocks. researchgate.net

Table 1: Investigating TCA Cycle Intermediates with [1-¹³C]glucose

TCA Cycle IntermediateLabeled Position(s) from [1-¹³C]glucoseSignificance
CitrateC2 or C4Indicates entry of labeled acetyl-CoA into the cycle.
α-KetoglutarateC1 or C3Reflects the progression of the first turn of the cycle.
SuccinateC1 or C4Provides information on the flux through the middle stages of the cycle.
MalateC1 or C4Shows the regeneration of oxaloacetate and completion of the cycle.

This table is a simplified representation and actual labeling patterns can be more complex due to metabolic scrambling.

Pentose (B10789219) Phosphate (B84403) Pathway Activity as Revealed by [1-13Cglc]Lactose Labeling Patterns

The pentose phosphate pathway (PPP) is an alternative route for glucose metabolism that runs parallel to glycolysis. basicmedicalkey.com Its primary roles are to produce NADPH, a reducing agent essential for biosynthetic reactions and antioxidant defense, and to generate precursors for nucleotide synthesis. basicmedicalkey.com The use of glucose labeled at the C1 position, as in [1-13Cglc]Lactose, is particularly informative for studying the PPP.

In the oxidative phase of the PPP, the C1 carbon of glucose-6-phosphate is released as ¹³CO₂. By measuring the amount of labeled carbon dioxide produced, researchers can quantify the flux through the oxidative branch of the PPP. nih.gov The remaining five-carbon sugar can then re-enter the glycolytic pathway, leading to specific rearrangements of the carbon skeleton that can be traced using the ¹³C label. researchgate.netnih.gov This allows for a detailed analysis of the relative activities of glycolysis and the PPP under different physiological conditions.

Investigating Lactose Hydrolysis and Galactose Metabolic Fate through [1-13Cglc]Lactose Tracing

Lactose, a disaccharide, is composed of a glucose unit and a galactose unit. youtube.com The initial step in its metabolism is hydrolysis, a reaction catalyzed by the enzyme lactase (β-galactosidase), which breaks the bond between the two sugar units. nih.govresearchgate.netnumberanalytics.com Using [1-13Cglc]Lactose, where only the glucose moiety is labeled, allows researchers to specifically follow the metabolic fate of the glucose portion after the initial hydrolysis event.

This is particularly useful in studies of lactose intolerance, a condition characterized by a deficiency in lactase activity. nih.gov In individuals with this condition, undigested lactose passes into the large intestine, where it is fermented by the gut microbiota. milkgenomics.org By tracing the ¹³C label from [1-13Cglc]Lactose, scientists can differentiate the metabolism of the glucose component from that of the galactose component, providing insights into how each sugar is utilized by both the host and the gut bacteria. nih.gov

Furthermore, in organisms that can metabolize galactose, tracking the fate of the unlabeled galactose while simultaneously following the labeled glucose provides a comprehensive view of how the two monosaccharides are partitioned into different metabolic pathways. nih.govscispace.com This can reveal important information about the regulation of galactose metabolism and its interaction with glucose metabolism. nih.gov

Insights into Gut Microbiome Fermentation and Host-Microbiota Metabolic Interactions

The gut microbiome plays a crucial role in human health, and a significant aspect of its function is the fermentation of dietary carbohydrates that are not digested in the upper gastrointestinal tract. nih.gov [1-13Cglc]Lactose serves as an excellent tool to study these processes, as it allows researchers to trace the flow of carbon from lactose into the metabolic products of the gut bacteria.

Tracing [1-13Cglc]Lactose Fermentation Products in Gastrointestinal Environments

When [1-13Cglc]Lactose reaches the colon, it is readily available for fermentation by various bacterial species. mdpi.com These microorganisms break down the lactose and utilize the resulting glucose and galactose to produce a range of metabolites, including short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, as well as gases such as hydrogen and carbon dioxide. mdpi.com

By administering [1-13Cglc]Lactose and analyzing samples from the gastrointestinal environment (e.g., fecal samples or in vitro fermentation models), researchers can identify and quantify the ¹³C-labeled fermentation products. nih.gov This provides direct evidence of which bacteria are actively metabolizing the lactose and what the primary end products of this fermentation are. For example, studies have shown that certain beneficial bacteria, such as Bifidobacterium, can ferment lactose to produce lactate and acetate. nih.govmdpi.com This information is critical for understanding how dietary components like lactose can shape the composition and metabolic output of the gut microbiome, which in turn can have significant impacts on host health. nih.govresearchgate.net

Table 2: Common Fermentation Products from [1-13Cglc]Lactose in the Gut

Fermentation ProductLabeled from [1-¹³C]glucoseSignificance in Gut Health
AcetateYesA primary energy source for colonocytes and can influence systemic metabolism.
PropionateYes (via various pathways)Can be absorbed into the bloodstream and has roles in gluconeogenesis and satiety signaling.
ButyrateYes (via various pathways)The preferred energy source for colonocytes and has anti-inflammatory properties.
LactateYesAn intermediate metabolite that can be cross-fed to other bacteria.

Quantifying Microbial Carbon Fluxes from [1-13Cglc]Lactose Substrate

The use of [1-¹³Cglc]Lactose is a precise method for elucidating the metabolic pathways in microorganisms that utilize lactose. By providing [1-¹³Cglc]Lactose as the sole carbon source, researchers can track the distribution of the ¹³C label into various metabolic end-products. This allows for the quantification of carbon fluxes through different catabolic routes.

A notable example is the study of Bifidobacterium animalis subsp. lactis BB-12, a widely used probiotic strain. nih.gov When these cells are grown in the presence of lactose, they metabolize it via the "bifid shunt," a characteristic fructose (B13574) 6-phosphate phosphoketolase pathway. By using [1-¹³Cglc]Lactose and analyzing the resulting metabolites with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can quantify the production of key end-products. nih.gov The ¹³C label from the C1 position of glucose is primarily transferred to the C2 position of acetate and the C3 position of lactate. nih.gov This detailed analysis provides quantitative data on the metabolic activity and efficiency of the bifid shunt in these important gut bacteria. nih.gov

Table 1: End-product Quantification from [1-¹³Cglc]Lactose Metabolism in Bifidobacterium animalis subsp. lactis BB-12

This interactive table presents the quantified metabolic end-products from the catabolism of [1-¹³Cglc]Lactose.

Labeled MetabolitePosition of ¹³C LabelConcentration (mM)
AcetateC2Main end-product
LactateC30.4 ± 0.2
Ethanol (B145695)C20.6 ± 0.1

Data derived from in vivo ¹³C NMR spectroscopy of B. animalis subsp. lactis cell extracts. nih.gov

Inter-species Metabolic Cross-feeding within Microbial Communities Using Carbon-13 Labeling

Microbial communities often involve complex metabolic interactions where the waste product of one species serves as a nutrient for another. nih.govnih.gov [1-¹³Cglc]Lactose is an invaluable tool for dissecting these cross-feeding relationships. A study on a co-culture of the yeast Saccharomyces cerevisiae and the lactic acid bacterium Lactococcus lactis illustrates this application perfectly. nih.gov This community can grow on a lactose medium that neither species can utilize alone. nih.gov

When the co-culture was fed with [1-¹³Cglc]Lactose, the ¹³C label was used to trace the flow of carbon between the two organisms. L. lactis takes up the lactose, cleaves it, and preferentially metabolizes the glucose moiety. nih.gov The galactose portion is then secreted and subsequently taken up and utilized by the yeast, S. cerevisiae. nih.gov Furthermore, by analyzing the ¹³C enrichment in the peptides of each species (metaproteomics), researchers could identify other cross-fed metabolites. The analysis revealed that the yeast received bacterially-derived metabolites beyond just galactose, demonstrating a multi-faceted metabolic codependence. nih.gov

Table 2: Tracing Metabolic Cross-feeding with [1-¹³Cglc]Lactose in a Yeast-Bacteria Community

This table outlines the flow of the carbon-13 label from [1-¹³Cglc]Lactose between Lactococcus lactis and Saccharomyces cerevisiae.

StepOrganismAction¹³C-Labeled Substrate/Product
1L. lactisUptake and cleavage of [1-¹³Cglc]Lactose[1-¹³C]Glucose + Galactose
2L. lactisPreferential metabolism¹³C-labeled bacterial metabolites
3L. lactisSecretion of unused sugarUnlabeled Galactose
4S. cerevisiaeUptake of secreted sugarUnlabeled Galactose
5S. cerevisiaeUptake of other bacterial metabolites¹³C-labeled metabolites

This demonstrates how the ¹³C label reveals the specific metabolic contributions and exchanges within the microbial community. nih.gov

Microbial Contribution to Host Carbon Metabolism and Inter-organismal Metabolite Trafficking

The gut microbiome plays a crucial role in host health by fermenting dietary compounds that are otherwise indigestible by the host. The resulting metabolites, primarily short-chain fatty acids (SCFAs), are absorbed by the host and contribute to its carbon pool. nih.govpitt.edu Using [1-¹³Cglc]Lactose in preclinical models allows researchers to trace the journey of carbon atoms from a dietary source, through microbial metabolism, and into the host's own metabolic system.

Enzyme Kinetic and Mechanistic Studies with [1-13Cglc]Lactose as a Substrate

The specific placement of the ¹³C label in [1-¹³Cglc]Lactose at a chemically significant position—the anomeric carbon involved in the glycosidic bond—makes it an exceptional substrate for detailed investigations of enzyme function.

Characterization of Enzyme-Substrate Complexes via 13C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful, non-invasive technique for studying the structure and electronic environment of molecules. nih.gov When an enzyme binds its substrate, the chemical environment around the atoms of the substrate changes, leading to shifts in their NMR signals. By using [1-¹³Cglc]Lactose, researchers can focus on the signal from the ¹³C-labeled C1 carbon.

Upon binding to the active site of a lactase (a β-galactosidase), the ¹³C NMR signal of the C1 carbon in [1-¹³Cglc]Lactose is expected to shift. The magnitude and direction of this shift provide valuable information about the interactions within the enzyme-substrate complex, such as hydrogen bonding or conformational strain placed upon the substrate by the enzyme. nih.gov Observing the ¹³C signal of the substrate while it is bound to the enzyme can help to confirm the structure of the Michaelis complex and provide insights into the initial steps of catalysis. nih.govresearchgate.net

Table 3: Hypothetical ¹³C NMR Chemical Shift Changes for C1 of [1-¹³Cglc]Lactose Upon Binding to Lactase

This table illustrates the expected changes in the NMR signal for the labeled carbon, providing insight into the enzyme-substrate interaction.

State of [1-¹³Cglc]LactoseHypothetical C1 Chemical Shift (ppm)Interpretation
Free in solution~103 ppmReference state of the substrate.
Bound in enzyme active site (E-S complex)Shifted (e.g., ~105-108 ppm)Change indicates altered electronic environment due to interactions with active site residues (e.g., distortion, polarization).
Covalent intermediateSignificantly shifted (e.g., ~110-115 ppm)A large downfield shift could indicate the formation of a glycosyl-enzyme covalent intermediate.

Determination of Kinetic Isotope Effects (KIEs) for Lactase Enzymes Utilizing [1-13Cglc]Lactose

A kinetic isotope effect occurs when substituting an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect is most pronounced when the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. The hydrolysis of lactose by lactase involves the cleavage of the C1-O glycosidic bond.

By comparing the rate of hydrolysis of normal lactose with that of [1-¹³Cglc]Lactose, a ¹³C primary kinetic isotope effect can be determined. nih.gov If the cleavage of the glycosidic bond is the slowest step in the catalytic cycle, the reaction with the heavier ¹³C isotope at the C1 position will be slightly slower than the reaction with the lighter ¹²C. Measuring the magnitude of this KIE provides powerful evidence for the nature of the transition state. A significant KIE supports a mechanism where the C1-O bond is substantially broken in the transition state, a key feature of the proposed mechanisms for glycosyl hydrolases. nih.govlibretexts.org

Probing Catalytic Mechanisms of Glycosyl Hydrolases Using [1-13Cglc]Lactose as a Model Substrate

Glycosyl hydrolases, the class of enzymes to which lactase belongs, typically operate via one of two general mechanisms: retaining or inverting. researchgate.netresearchgate.net Both mechanisms involve protonation of the glycosidic oxygen by a general acid catalyst in the active site, followed by nucleophilic attack at the C1 carbon. In the retaining mechanism, this proceeds through a two-step, double-displacement process that involves a covalent glycosyl-enzyme intermediate. researchgate.netnih.gov

Using [1-¹³Cglc]Lactose as a substrate allows researchers to probe this mechanism directly. The ¹³C label at the C1 position acts as a spectroscopic probe to monitor the reaction progress. nih.gov By using rapid-reaction techniques or cryoenzymology (studying the reaction at sub-zero temperatures) combined with ¹³C NMR, it is possible to detect and structurally characterize transient intermediates. nih.gov The distinct chemical shift of the C1 carbon in the starting substrate, the proposed covalent glycosyl-enzyme intermediate, and the final product provides a means to follow the entire catalytic cycle, offering definitive evidence for the proposed double-displacement mechanism in retaining lactases. researchgate.netnih.gov

Computational Approaches and Data Analysis in 1 13cglc Lactose Metabolic Studies

Principles of Carbon-13 Metabolic Flux Analysis (13C-MFA)

Carbon-13 Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes in living cells. frontiersin.orgnih.gov The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as the [1-¹³C]glucose derived from [1-13Cglc]Lactose, into a biological system at a metabolic steady state. frontiersin.org As the labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream intermediates and products. nih.govyoutube.com These patterns, known as mass isotopomer distributions (MIDs), are determined by the relative activities of the metabolic pathways through which the carbon atoms have traveled. youtube.com

The choice of a positionally enriched tracer, like [1-¹³C]glucose, is particularly informative. youtube.com For instance, the initial metabolism of [1-¹³C]glucose via glycolysis will produce [3-¹³C]pyruvate. In contrast, if the glucose first enters the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), the labeled carbon is released as ¹³CO₂, and the resulting pyruvate (B1213749) will be unlabeled. youtube.com By measuring the specific labeling patterns in key metabolites like amino acids (which are derived from central carbon metabolism intermediates), researchers can deduce the relative fluxes through these competing pathways. nih.gov

The experimental workflow for ¹³C-MFA begins with cell cultivation in a medium containing the ¹³C tracer. nih.gov After a period of incubation to allow for isotopic labeling to reach a steady state, intracellular metabolites are extracted. The isotopic composition of these metabolites, often protein-derived amino acids, is then precisely measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov The resulting data on mass isotopomer distributions form the primary input for computational flux calculations. nih.gov The ultimate goal is to generate a quantitative map of all the metabolic fluxes in the central carbon metabolism, providing a detailed snapshot of the cell's metabolic phenotype. nih.gov

Stoichiometric Model Reconstruction and Flux Estimation from [1-13Cglc]Lactose Tracing Data

The quantitative analysis of ¹³C labeling data to determine metabolic fluxes requires a computational model of the cell's metabolic network. nih.gov This process involves two key steps: the reconstruction of a stoichiometric model and the subsequent estimation of fluxes.

First, a detailed metabolic network model is constructed. This model is a comprehensive representation of the relevant biochemical pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.gov It includes the stoichiometry of each reaction, the cellular compartmentalization of metabolites and reactions (e.g., cytosol vs. mitochondria), and the specific carbon atom transitions for every reaction in the network. nih.govnih.gov This atom-level map is crucial as it dictates how the ¹³C label from [1-¹³C]glucose will be transferred from substrate to product in each reaction. nih.gov

Second, with the metabolic model in place, flux estimation is performed. This is a mathematical procedure that seeks to find the set of metabolic flux values that best explains the experimentally measured mass isotopomer distributions. nih.gov The process is framed as an optimization problem where the objective is to minimize the variance-weighted sum of squared residuals (SSR) between the measured MIDs and the MIDs predicted by the model. nih.gov An iterative nonlinear regression algorithm adjusts the flux values until this difference is minimized, yielding the best-fit flux map. nih.govnih.gov This approach is powerful because the system is typically overdetermined, meaning there are more experimental measurements than unknown fluxes, which allows for statistical rigor and dampens the impact of potential errors in any single measurement. nih.govnih.gov

Software Tools and Algorithms for 13C-MFA and Isotopomer Modeling

The complexity of the calculations involved in ¹³C-MFA necessitates the use of specialized software packages. These tools implement the underlying algorithms for isotopomer balancing and flux estimation, making the analysis accessible to a broader range of researchers. nih.govresearchgate.net They typically require three inputs: the metabolic network model with atom transitions, the isotopic composition of the tracer ([1-¹³Cglc]Lactose in this context), and the measured mass isotopomer data. nih.gov

Several software tools are available, each with specific features and underlying algorithms, such as the Elementary Metabolite Units (EMU) framework, which simplifies the complex system of isotopomer balance equations. nih.gov

Software ToolPrimary Function / Key Feature
INCA A widely used MATLAB-based tool for isotopically non-stationary and stationary ¹³C-MFA, as well as parallel labeling experiments. nih.govucdavis.edu
Metran A software used for ¹³C-MFA that integrates multiple data sets and performs rigorous statistical analysis. nih.govyoutube.com
FiatFlux A user-friendly package designed for non-expert users that calculates flux ratios from MS data and can estimate net fluxes. nih.govucdavis.edu
13CFLUX2 A comprehensive software suite for steady-state ¹³C-MFA that supports model construction, flux estimation, and statistical analysis. ucdavis.edu
OpenFlux An open-source software for modeling and simulation of ¹³C-based metabolic flux analysis. ucdavis.edu
IsoDesign Software focused on the optimal experimental design of ¹³C-labeling experiments to maximize the precision of flux estimates. researchgate.net

These tools automate the complex process of fitting flux values to isotopic data and performing statistical analyses, thereby enabling the generation of detailed metabolic flux maps. nih.gov

Statistical Validation and Confidence Interval Determination for Flux Maps Derived from Isotopic Data

A critical output of any ¹³C-MFA study is not just the single best-fit value for each flux but also a measure of its statistical precision and confidence. nih.gov This is accomplished through statistical validation and the determination of confidence intervals.

After the best-fit flux map is obtained by minimizing the sum of squared residuals (SSR), a goodness-of-fit test is performed. nih.gov This is typically a chi-squared (χ²) test, where the minimized SSR is compared against a χ² distribution to determine if the model provides a statistically acceptable fit to the experimental data. nih.gov A good fit indicates that the proposed metabolic network model is consistent with the observed labeling patterns.

Next, confidence intervals are calculated for each estimated flux. nih.gov These intervals provide a range within which the true metabolic flux is expected to lie with a certain probability (e.g., 95%). Due to the inherent nonlinearities in isotopomer models, calculating accurate confidence intervals is not trivial. nih.gov Linear approximations based on local standard deviations can be inaccurate. Therefore, robust methods are employed that evaluate the sensitivity of the minimized SSR to variations in each flux, thereby defining the boundaries of the confidence region. nih.govnih.gov This rigorous statistical analysis is essential for the meaningful interpretation of flux maps, allowing researchers to determine whether observed differences in flux between two conditions are statistically significant.

Below is a hypothetical example of a flux map derived from a [1-¹³Cglc]Lactose tracing experiment in a cultured cell line, complete with confidence intervals.

ReactionMetabolic PathwayFlux (relative to Glucose uptake)95% Confidence Interval
Glycolysis (Glucose -> Pyruvate)Glycolysis85.2[81.5, 88.9]
Pentose Phosphate Pathway (oxidative)PPP14.8[11.1, 18.5]
Pyruvate Dehydrogenase (Pyruvate -> AcCoA)TCA Cycle Entry75.6[72.3, 78.9]
Pyruvate Carboxylase (Pyruvate -> OAA)Anaplerosis9.1[7.2, 11.0]
Citrate Synthase (AcCoA + OAA -> Citrate)TCA Cycle84.7[80.8, 88.6]
Lactate (B86563) Dehydrogenase (Pyruvate -> Lactate)Fermentation10.5[8.5, 12.5]

Integration of [1-13Cglc]Lactose Tracing Data with Systems Biology (e.g., Transcriptomics, Proteomics, Metabolomics)

While ¹³C-MFA provides an unparalleled view of the functional output of metabolism (fluxes), a deeper understanding of cellular regulation can be achieved by integrating this data with other "omics" technologies in a systems biology approach. mdpi.commaastrichtuniversity.nl

Transcriptomics: This technology measures the abundance of mRNA transcripts, indicating which genes are being actively expressed. By correlating flux data with transcriptomic data, researchers can investigate whether changes in metabolic fluxes are associated with changes in the expression of the genes encoding the relevant enzymes. mdpi.comnih.gov For example, an observed increase in flux through the pentose phosphate pathway might be explained by the upregulation of the gene for glucose-6-phosphate dehydrogenase.

Proteomics: This is the large-scale study of proteins, the actual catalysts of metabolic reactions. Integrating flux data with proteomics can reveal post-transcriptional regulation, where flux changes may correlate with the abundance of enzyme proteins but not necessarily their corresponding transcripts. mdpi.comrsc.org

Metabolomics: This involves the comprehensive measurement of all metabolites in a sample. While ¹³C-MFA focuses on the isotopic enrichment of a select number of central metabolites, untargeted metabolomics can provide a broader picture of the metabolic state. nih.gov Integrating these data sets can help to explain how changes in flux in the central carbon network, as determined by [1-¹³Cglc]Lactose tracing, impact the wider metabolome. maastrichtuniversity.nl

The integration of these multi-omics datasets is often achieved using multivariate statistical methods and network-based approaches. mdpi.commaastrichtuniversity.nl For instance, co-expression analysis can identify modules of genes whose expression patterns are correlated with specific metabolic fluxes or metabolite concentrations. mdpi.com This integrated approach moves beyond a descriptive analysis of fluxes to a more mechanistic understanding of how metabolic pathways are regulated in response to genetic or environmental perturbations.

Emerging Research Directions and Future Perspectives for 1 13cglc Lactose

Development of Novel Carbon-13 Labeled Lactose (B1674315) Derivatives for Specific Research Questions

The synthesis of specifically labeled lactose derivatives is a burgeoning area of research, driven by the need to answer precise questions about metabolic pathways. fas.org Beyond labeling the glucose moiety, researchers are creating lactose molecules with carbon-13 at different positions to investigate specific enzymatic reactions and metabolic fates.

For instance, the synthesis of lactose labeled at the C1 position of the galactose moiety, known as [1-13Cgal]lactose, allows for the distinct tracking of the galactose and glucose components of lactose upon cleavage by lactase. nih.govomicronbio.comresearchgate.net This is particularly valuable in studies of galactosemia and in understanding the differential metabolism of these two monosaccharides in various tissues and microorganisms. nih.gov

Furthermore, the development of uniformly labeled [U-13C12]Lactose, where all twelve carbon atoms are carbon-13, provides a comprehensive tool for tracing the entire carbon skeleton of the lactose molecule through complex metabolic networks. biosynth.com This approach is instrumental in 13C-Metabolic Flux Analysis (13C-MFA) to obtain a global view of cellular metabolism. mdpi.comnih.gov

The synthesis of these novel derivatives often involves multi-step chemical or chemo-enzymatic processes. fas.orgnih.govrsc.orgnih.govunimi.it For example, a common strategy involves the use of labeled monosaccharide precursors, such as [1-13C]glucose or [13C]hydrogen cyanide, which are then enzymatically or chemically coupled to form the desired labeled disaccharide. fas.org These synthetic advancements are expanding the toolkit available to researchers, enabling more sophisticated and targeted metabolic investigations.

Table 1: Examples of Novel Carbon-13 Labeled Lactose Derivatives and Their Research Applications

Labeled Lactose DerivativeResearch Application
[1-13Cgal]LactoseDifferentiating the metabolic fates of the galactose and glucose moieties of lactose. nih.govomicronbio.comresearchgate.net
[U-13C12]LactoseComprehensive metabolic flux analysis of the entire lactose carbon skeleton. biosynth.com
[1-13Cglc]LactoseTracing the entry of the glucose moiety of lactose into central carbon metabolism. nih.govnih.gov

High-Throughput Screening and Automation in [1-13Cglc]Lactose Metabolic Profiling

The integration of [1-13Cglc]Lactose with high-throughput screening (HTS) and automation is revolutionizing metabolic research by enabling the rapid and efficient analysis of numerous samples. mdpi.com This synergy is particularly impactful in fields like drug discovery, diagnostics, and systems biology.

Automated platforms can perform sample preparation, data acquisition, and initial data analysis, significantly reducing manual labor and increasing reproducibility. In the context of [1-13Cglc]Lactose, this allows for large-scale studies to screen for genetic or pharmacological modulators of lactose metabolism. For example, libraries of small molecules can be screened for their effects on lactase activity or the subsequent metabolism of the liberated [1-13C]glucose.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for detecting the incorporation of the 13C label into downstream metabolites. nih.govmdpi.comfrontiersin.org The development of user-friendly software for 13C-Metabolic Flux Analysis (13C-MFA) has made these complex analyses more accessible to a broader range of researchers. nih.gov These software tools automate the intricate calculations required to determine metabolic fluxes from the isotopic labeling patterns of metabolites. mdpi.com

The combination of labeled substrates like [1-13Cglc]Lactose with automated analytical platforms and advanced data analysis software creates a powerful workflow for high-throughput metabolic profiling. This approach is poised to accelerate our understanding of metabolic networks and their dysregulation in disease.

Applications in Advanced Metabolic Engineering and Biotechnological Processes

[1-13Cglc]Lactose is a valuable tracer for optimizing and understanding metabolic pathways in the context of metabolic engineering and biotechnology. 13cflux.netresearchgate.net Its application extends to improving the production of biofuels, biochemicals, and pharmaceuticals in various microbial systems. nih.gov

In fermentation processes, lactose, a major component of whey from the dairy industry, can be utilized as a cost-effective carbon source. nih.govnih.govresearchgate.net By using [1-13Cglc]Lactose, researchers can precisely track the conversion of the glucose portion of lactose into desired products, such as ethanol (B145695) or lactic acid. researchgate.netnih.gov This allows for the identification of metabolic bottlenecks and the rational design of strategies to enhance product yield and productivity. researchgate.net

For instance, 13C-MFA studies using labeled lactose can reveal the distribution of carbon flux between different metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This information is crucial for engineering microorganisms to channel more carbon towards the synthesis of a specific target molecule. mdpi.com

Furthermore, the development of lactose-inducible gene expression systems in industrially relevant microorganisms like Clostridium ljungdahlii highlights the growing importance of lactose in biotechnological applications. nih.gov The ability to trace the metabolism of [1-13Cglc]Lactose in these engineered strains provides direct insights into the effects of genetic modifications on cellular metabolism.

The use of [1-13Cglc]Lactose and its derivatives in metabolic engineering is not limited to microbial systems. These tracers are also being used to study the metabolism of mammalian cells in culture, which is essential for optimizing the production of therapeutic proteins and other biologics. nih.gov As the tools of synthetic biology and metabolic engineering become more sophisticated, the demand for precisely labeled substrates like [1-13Cglc]Lactose will undoubtedly continue to grow.

Q & A

Q. What analytical techniques are standard for identifying and characterizing lactose monohydrate in pharmaceutical research?

Lactose monohydrate is routinely analyzed using:

  • Specific optical rotation to confirm stereochemical purity (e.g., +52.0° to +52.6° in aqueous solution) .
  • HPLC/GC for quantification and impurity profiling, with system suitability tests per pharmacopeial standards (e.g., USP, Ph. Eur.) .
  • Loss on drying (80°C for 2 hours) to verify water content compliance (≤ 6.0% w/w) .
  • Microbial limit testing to ensure adherence to pharmacopeial specifications (e.g., ≤ 100 CFU/g for total aerobic count) .

Q. How should researchers account for anhydrous vs. monohydrate forms in quantitative analyses?

Discrepancies arise from incorrect molecular weight adjustments:

  • Lactose monohydrate (C₁₂H₂₂O₁₁·H₂O; MW 360.31) contains ~5% water by weight.
  • Standard curves must use the correct form to avoid ~5% relative error in reported concentrations .
  • Clearly state the basis (anhydrous or monohydrate) in methodology to ensure cross-study comparability .

Advanced Research Questions

Q. How to design experiments investigating hygroscopicity and moisture-induced transformations in lactose monohydrate?

Key methodologies include:

  • Dynamic vapor sorption (DVS) coupled with Raman spectroscopy to monitor structural changes (e.g., amorphous recrystallization) at controlled relative humidity (0–95% RH) .
  • Inverse gas chromatography (IGC) to measure dispersive surface energy variations under humidity, critical for inhalable powder stability .
  • Halogen moisture analyzers for rapid determination of hydration levels during processing .

Q. What particle size optimization strategies ensure reproducibility in lactose monohydrate milling processes?

Experimental designs for milling (e.g., Aljet Mill):

  • Use central composite design (CCD) to optimize parameters like feed rate, pressure, and nozzle geometry .
  • Report d₁₀, d₅₀, d₉₀ values (particle size distribution) and storage conditions (tight containers, 2–30°C) to minimize agglomeration .

Q. How are advanced spectroscopic/diffraction techniques used to resolve lactose polymorphic contradictions?

Polymorph characterization requires:

  • X-ray powder diffraction (XRPD) to distinguish α-lactose monohydrate (monoclinic P2₁) from anhydrous β-lactose .
  • Differential scanning calorimetry (DSC) to detect amorphous content (endothermic peak ~145°C for crystalline form) .
  • FTIR spectroscopy to identify glycosidic bond vibrations (e.g., 1200–900 cm⁻¹ region) altered by polymorphism .

Q. How to address discrepancies in lactose quantification across studies with conflicting hydration assumptions?

Systematic analysis steps:

  • Audit methodology sections for drying protocols (e.g., 80°C for 2 hours vs. ambient conditions) .
  • Recalculate data using corrected molecular weights (anhydrous: 342.30 g/mol; monohydrate: 360.31 g/mol) .
  • Validate with Karl Fischer titration for precise water content measurement .

Q. What molecular modeling approaches predict co-crystal formation between lactose monohydrate and APIs?

Co-crystal screening strategies:

  • Molecular dynamics simulations using force fields (e.g., PCFF) to predict hydrogen bonding between lactose hydroxyl groups and APIs (e.g., ibuprofen) .
  • Hirshfeld surface analysis to map intermolecular interactions in crystal lattices .
  • Experimental validation via solvent evaporation in PEG 300, followed by XRPD/DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.